molecular formula C20H22FN3O4 B2436175 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide CAS No. 942012-47-7

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide

Cat. No.: B2436175
CAS No.: 942012-47-7
M. Wt: 387.411
InChI Key: NIIAXNQPARWNSG-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide is a high-purity synthetic organic compound intended for research and development applications. This oxalamide derivative features a benzodioxole moiety, a dimethylaminoethyl chain, and a fluorophenyl group, a structural motif found in compounds investigated for various biological activities . The presence of the benzodioxole group is a key pharmacophore in medicinal chemistry research, notably associated with molecules studied for their potential effects on ion channels, such as KCNQ2 openers, which are a target for investigating neuronal excitability . The compound's structure, which includes both hydrogen bond donor and acceptor sites and a fluorine atom for enhanced metabolic stability, makes it a valuable intermediate for designing novel bioactive molecules and conducting structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4/c1-24(2)16(14-4-6-15(21)7-5-14)11-23-20(26)19(25)22-10-13-3-8-17-18(9-13)28-12-27-17/h3-9,16H,10-12H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIAXNQPARWNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its biological activity.

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown significant antitumor activity against various cancer cell lines:

  • IC50 Values : In a comparative study, compounds with similar structures exhibited IC50 values lower than standard chemotherapeutics like doxorubicin:
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF7: 4.52 µM
    • Doxorubicin: 7.46 µM (HepG2), 8.29 µM (HCT116), 4.56 µM (MCF7) .

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
  • Apoptosis Induction : Studies using annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis revealed that these compounds can cause cell cycle arrest at various phases, contributing to their antiproliferative effects .

Table 1: Comparative IC50 Values of this compound and Related Compounds

CompoundCell LineIC50 (µM)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-...HepG22.38
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-...HCT1161.54
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-...MCF74.52
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56

Case Study 1: Antitumor Activity Evaluation

A study published in PubMed evaluated several benzo[d][1,3]dioxole derivatives for their antitumor activity against various cancer cell lines. The results indicated that certain derivatives had superior efficacy compared to conventional chemotherapeutics.

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular docking studies to elucidate the binding affinities of these compounds with EGFR and other targets involved in cancer progression . The findings suggested that modifications on the benzo[d][1,3]dioxole moiety could enhance binding efficiency and biological activity.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can side reactions be minimized?

The synthesis involves multi-step reactions, typically starting with coupling of the benzo[d][1,3]dioxol-5-ylmethyl amine with the 2-(dimethylamino)-2-(4-fluorophenyl)ethyl moiety via oxalic acid derivatives. Key steps include:

  • Controlled conditions : Use of inert atmospheres (N₂/Ar) to prevent oxidation .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility and reaction efficiency .
  • Temperature optimization : Reflux conditions (e.g., 60–80°C) for amide bond formation, monitored by TLC . Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the structural integrity of the compound validated?

Methodological validation includes:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone .
  • IR spectroscopy : Detection of amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification .

Q. What are the primary biological activities reported for this compound?

Preliminary studies highlight:

  • Antiproliferative activity : IC₅₀ values of 2–10 µM against CCRF-CEM (leukemia) and MIA PaCa-2 (pancreatic cancer) cell lines .
  • Enzyme inhibition : Potential targeting of kinases or proteases due to oxalamide’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological approaches include:

  • Substituent variation : Modify the 4-fluorophenyl or dimethylamino groups to assess impact on potency .
  • Pharmacophore mapping : Use X-ray crystallography (e.g., PDB deposition) to identify critical binding motifs .
  • In silico modeling : Molecular docking (AutoDock Vina) to predict target interactions .

Q. What experimental strategies resolve contradictions in reported biological data?

Contradictions (e.g., variable IC₅₀ across cell lines) are addressed via:

  • Orthogonal assays : Combine MTT, apoptosis (Annexin V), and cell-cycle analysis to confirm mechanisms .
  • Metabolic stability testing : Liver microsome assays to rule out false negatives from rapid degradation .
  • Structural validation : Ensure batch-to-batch consistency via XRD to exclude impurities .

Q. How does the compound’s pharmacokinetic profile influence in vivo vs. in vitro study design?

Key considerations:

  • Solubility enhancement : Use DMSO/PEG formulations for in vitro assays; nanoemulsions for in vivo .
  • Plasma stability : Pre-test in rodent plasma to adjust dosing frequency .
  • BBB permeability : LogP calculations (~3.5) suggest moderate blood-brain barrier penetration for CNS targets .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Scalability hurdles include:

  • Catalyst efficiency : Transition from Pd-based catalysts to cheaper alternatives (e.g., Cu) for cost reduction .
  • Purification bottlenecks : Replace column chromatography with crystallization for large batches .
  • Yield optimization : DOE (Design of Experiments) to balance temperature, solvent, and stoichiometry .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Amide couplingDCM, EDC/HOBt, RT65–75
PurificationSilica column (EtOAc/hexane)90

Q. Table 2: Anticancer Activity by Cell Line

Cell LineIC₅₀ (µM)Assay TypeReference
CCRF-CEM2.1 ± 0.3MTT
MIA PaCa-28.7 ± 1.2SRB

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